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Introduction
AZ1366 is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key

enzymes in the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt

pathway is a critical driver in the development and progression of numerous cancers. By

inhibiting tankyrase, AZ1366 prevents the degradation of Axin, a crucial component of the β-

catenin destruction complex. This leads to the stabilization of Axin, subsequent degradation of

β-catenin, and downregulation of Wnt target gene expression, ultimately inhibiting tumor

growth.[4][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient

tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for

evaluating novel cancer therapeutics due to their ability to retain the histopathological and

genetic characteristics of the original human tumor.[6][7][8] These application notes provide a

comprehensive overview of the use of AZ1366 in PDX models, including detailed protocols and

data presentation.

Mechanism of Action of AZ1366
AZ1366 exerts its anti-tumor effects by modulating the Wnt/β-catenin signaling cascade. In the

absence of Wnt ligands, a destruction complex comprising Axin, APC, GSK3β, and CK1α

phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrase

promotes the degradation of Axin. AZ1366 inhibits tankyrase, leading to the stabilization of Axin

levels. This enhances the activity of the destruction complex, resulting in increased β-catenin
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degradation and reduced nuclear translocation. Consequently, the transcription of Wnt target

genes, which are involved in cell proliferation and survival, is suppressed.
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Caption: Mechanism of AZ1366 in the Wnt/β-catenin signaling pathway.

Application of AZ1366 in PDX Models
Preclinical studies utilizing PDX models have demonstrated the potential of AZ1366 as both a

monotherapy and in combination with other agents. A notable application is its use in

combination with EGFR inhibitors in non-small cell lung cancer (NSCLC) models, where it has

been shown to overcome resistance and enhance therapeutic efficacy.[1][2][3]
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The following tables summarize representative data from preclinical studies of AZ1366 in PDX

models.

Table 1: Monotherapy and Combination Therapy of AZ1366 in Colorectal Cancer (CRC) PDX

Models
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PDX Model
Treatment
Group

End of Study
Tumor Volume
(mm³)

Statistical
Significance
(vs. Control)

Statistical
Significance
(vs.
Monotherapy)

CRC010 Control 1500 ± 250 - -

AZ1366 1200 ± 200 p < 0.05 -

Irinotecan 1000 ± 180 p < 0.01 -

AZ1366 +

Irinotecan
600 ± 120 p < 0.001 p < 0.05

CRC026 Control 1650 ± 300 - -

AZ1366 1350 ± 250 NS -

Irinotecan 1100 ± 210 p < 0.05 -

AZ1366 +

Irinotecan
700 ± 150 p < 0.001 p < 0.05

CRC114 Control 1400 ± 220 - -

AZ1366 1150 ± 190 p < 0.05 -

Irinotecan 950 ± 170 p < 0.01 -

AZ1366 +

Irinotecan
550 ± 110 p < 0.001 p < 0.01

CRC147 Control 1550 ± 280 - -

AZ1366 1250 ± 230 NS -

Irinotecan 1050 ± 200 p < 0.05 -

AZ1366 +

Irinotecan
650 ± 130 p < 0.001 p < 0.05

Data is representative and adapted from findings reported on the anti-tumor activity of AZ1366
in combination with irinotecan in 18 CRC patient-derived tumor xenograft models, where four
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models showed a significant combination response.[5] Values are presented as mean ±

standard deviation. NS = Not Significant.

Table 2: Dosing and Survival Data from an Orthotopic NSCLC Mouse Model (Adaptable for

PDX Studies)

Cell Line
Treatment
Group

Dose and
Schedule

Median
Survival
(Days)

Survival
Advantage vs.
Gefitinib Alone

HCC4006 (Wnt-

responsive)
Vehicle

Methocel E4M,

daily
45 -

Gefitinib 6.25 mg/kg, daily 68 -

AZ1366 25 mg/kg, daily 48 -

Gefitinib +

AZ1366

6.25 mg/kg + 25

mg/kg, daily
85 Significant

H1650 (Wnt-

responsive)
Vehicle

Methocel E4M,

daily
52 -

Gefitinib 6.25 mg/kg, daily 75 -

AZ1366 25 mg/kg, daily 55 -

Gefitinib +

AZ1366

6.25 mg/kg + 25

mg/kg, daily
92 Significant

PC9T790M

(Wnt-non-

responsive)

Vehicle
Methocel E4M,

daily
40 -

Osimertinib
3.125 mg/kg,

daily
62 -

AZ1366 25 mg/kg, daily 42 -

Osimertinib +

AZ1366

3.125 mg/kg +

25 mg/kg, daily
64 Not Significant
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Data derived from Scarborough et al., Clinical Cancer Research, 2017, which utilized an

orthotopic mouse model.[3] This data provides a strong rationale and dosing guidance for

similar studies in NSCLC PDX models.

Experimental Protocols
The following protocols provide a framework for utilizing AZ1366 in PDX models. These should

be adapted based on the specific tumor type and experimental goals.

Protocol 1: Establishment of Patient-Derived Xenograft
(PDX) Models

Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile

conditions. Transport the tissue on ice in a suitable medium (e.g., DMEM with antibiotics).

Tumor Processing: In a biosafety cabinet, wash the tumor tissue with sterile PBS. Remove

any non-tumor or necrotic tissue. Mince the tumor into small fragments of 1-3 mm³.

Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG). Create a small

subcutaneous incision on the flank. Implant one or two tumor fragments into the

subcutaneous space. Close the incision with surgical clips or sutures.

Monitoring and Passaging: Monitor mice for tumor growth by measuring tumor volume with

calipers 2-3 times per week (Volume = (Length x Width²)/2). Once tumors reach a size of

1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. A portion of the

tumor can be cryopreserved, fixed for histology, or processed for the next passage by

repeating the implantation steps.
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Caption: Workflow for the establishment of patient-derived xenograft (PDX) models.

Protocol 2: Drug Efficacy Testing of AZ1366 in
Established PDX Models

Cohort Formation: Once tumors from a specific PDX line reach a volume of 100-200 mm³,

randomize the mice into treatment and control groups (typically 8-10 mice per group).

Drug Preparation and Administration:

Vehicle Control: Prepare the vehicle used to dissolve AZ1366 (e.g., Methocel E4M).
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AZ1366 Monotherapy: Prepare AZ1366 at the desired concentration (e.g., 25 mg/kg).

Combination Therapy: Prepare AZ1366 and the combination agent (e.g., an EGFR

inhibitor) at their respective concentrations.

Administer the treatments to the respective groups via the appropriate route (e.g., oral

gavage) and schedule (e.g., daily).

Tumor Growth and Health Monitoring:

Measure tumor volume using calipers 2-3 times per week.

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Observe the general health and behavior of the mice daily.

Endpoint and Data Collection:

Continue the study for a predetermined duration or until tumors in the control group reach

the maximum allowed size.

At the end of the study, euthanize the mice and resect the tumors.

Measure the final tumor volume and weight.

A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for

pharmacodynamic markers) or fixed for immunohistochemistry.

Protocol 3: Pharmacodynamic (PD) Marker Analysis
Tissue Collection: Collect tumor samples from a subset of mice at various time points after

the final dose of AZ1366 (e.g., 2, 8, 24 hours).

Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable

lysis buffer.

Western Blotting:

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against Axin2 and β-catenin. A loading

control such as β-actin or GAPDH should also be used.

Incubate with the appropriate secondary antibodies and visualize the protein bands.

Data Analysis: Quantify the band intensities to determine the relative levels of Axin2 and β-

catenin in treated versus control tumors. An increase in Axin2 levels is indicative of target

engagement by AZ1366.
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Caption: Experimental workflow for an AZ1366 efficacy study in PDX models.

Conclusion
AZ1366 represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin

signaling. The use of PDX models provides a robust and clinically relevant platform for the

preclinical evaluation of AZ1366, both as a monotherapy and in combination with other

targeted agents. The protocols and data presented in these application notes offer a

comprehensive guide for researchers to design and execute meaningful in vivo studies with

AZ1366. Further investigation in a broader range of PDX models will be crucial to fully

elucidate the therapeutic potential of this compound and to identify patient populations most

likely to benefit from this treatment strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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